molecular formula C26H23N3O2 B14992416 Methyl 4-[(5-benzyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate

Methyl 4-[(5-benzyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate

Cat. No.: B14992416
M. Wt: 409.5 g/mol
InChI Key: CCSOPYFXVIRREM-UHFFFAOYSA-N
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Description

Methyl 4-[(5-benzyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with benzyl, methyl, and phenyl groups, as well as an amino group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5-benzyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the benzyl, methyl, and phenyl substituents. The final step involves the esterification of the amino group with methyl 4-aminobenzoate.

    Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between benzylidene acetones and ammonium thiocyanates, followed by ring closure and aromatization.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the amino group with methyl 4-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-benzyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-[(5-benzyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(5-benzyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Methyl 4-[(5-benzyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate can be compared with other pyrimidine derivatives:

Properties

Molecular Formula

C26H23N3O2

Molecular Weight

409.5 g/mol

IUPAC Name

methyl 4-[(5-benzyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate

InChI

InChI=1S/C26H23N3O2/c1-18-23(17-19-9-5-3-6-10-19)25(29-24(27-18)20-11-7-4-8-12-20)28-22-15-13-21(14-16-22)26(30)31-2/h3-16H,17H2,1-2H3,(H,27,28,29)

InChI Key

CCSOPYFXVIRREM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)OC)CC4=CC=CC=C4

Origin of Product

United States

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